2-Oxo-2-(thiophen-2-yl)ethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate
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Overview
Description
2-Oxo-2-(thiophen-2-yl)ethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is a complex organic compound that features a thiophene ring, a chlorophenyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(thiophen-2-yl)ethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative and introduce the oxoethyl group through a Friedel-Crafts acylation reaction. The chlorophenyl group can be introduced via a nucleophilic substitution reaction. The final step often involves the formation of the pyrrolidine ring through a cyclization reaction under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-(thiophen-2-yl)ethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2-Oxo-2-(thiophen-2-yl)ethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Oxo-2-(thiophen-2-yl)ethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-(thiophen-2-yl)ethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate
- 2-Oxo-2-(thiophen-2-yl)ethyl 1-{[(4-fluorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate
- 2-Oxo-2-(thiophen-2-yl)ethyl 1-{[(4-bromophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate
Uniqueness
The uniqueness of 2-Oxo-2-(thiophen-2-yl)ethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its binding affinity to certain molecular targets compared to similar compounds .
Properties
Molecular Formula |
C18H15ClN2O5S |
---|---|
Molecular Weight |
406.8 g/mol |
IUPAC Name |
(2-oxo-2-thiophen-2-ylethyl) 1-[(4-chlorobenzoyl)amino]-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C18H15ClN2O5S/c19-13-5-3-11(4-6-13)17(24)20-21-9-12(8-16(21)23)18(25)26-10-14(22)15-2-1-7-27-15/h1-7,12H,8-10H2,(H,20,24) |
InChI Key |
IJAOMHOYUCDMLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)NC(=O)C2=CC=C(C=C2)Cl)C(=O)OCC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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